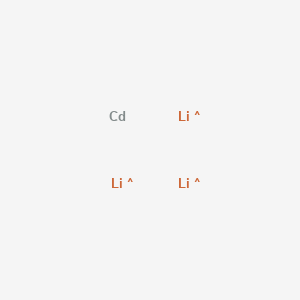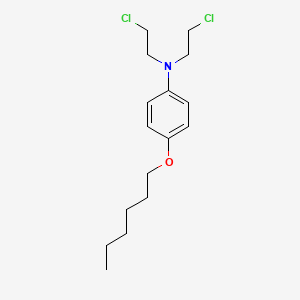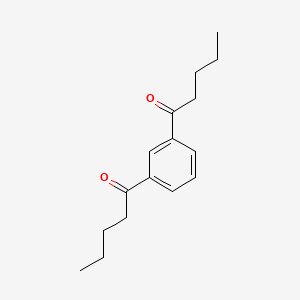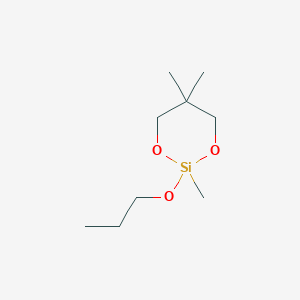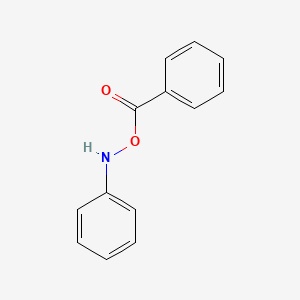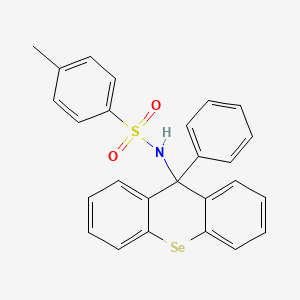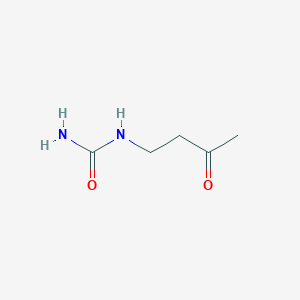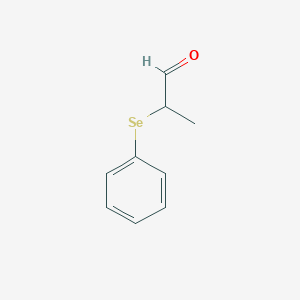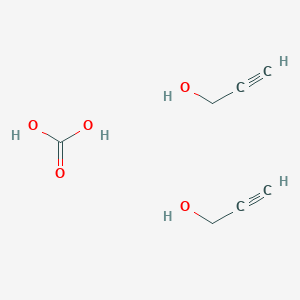
Carbonic acid--prop-2-yn-1-ol (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of carbonic acid and propargyl alcohol, featuring two propargyl groups attached to a carbonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbonic acid–prop-2-yn-1-ol (1/2) can be synthesized through the reaction of carbon dioxide with propargyl alcohol in the presence of a catalyst . Another method involves the reaction of phosgene with propargyl alcohol . The reaction conditions typically require controlled temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
Industrial production of carbonic acid–prop-2-yn-1-ol (1/2) often involves large-scale reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid–prop-2-yn-1-ol (1/2) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbonic acid derivatives.
Reduction: Reduction reactions can yield propargyl alcohol and other related compounds.
Substitution: The propargyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various carbonic acid derivatives, propargyl alcohol, and substituted propargyl compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, carbonic acid–prop-2-yn-1-ol (1/2) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical compounds through various reactions .
Biology and Medicine
Its ability to undergo specific chemical reactions makes it valuable for creating biologically active molecules .
Industry
Industrially, carbonic acid–prop-2-yn-1-ol (1/2) is used in the production of polymers and other materials. Its reactivity and versatility make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of carbonic acid–prop-2-yn-1-ol (1/2) involves its ability to undergo chemical reactions that modify its structure. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, it targets oxidizing agents to form carbonic acid derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to carbonic acid–prop-2-yn-1-ol (1/2) include:
Propargyl alcohol: A simpler compound with similar reactivity.
Dipropargyl carbonate: Another derivative of carbonic acid with two propargyl groups.
Carbonic acid di-prop-2-ynyl ester: A closely related compound with similar chemical properties.
Uniqueness
Carbonic acid–prop-2-yn-1-ol (1/2) is unique due to its specific combination of carbonic acid and propargyl groups, which confer distinct reactivity and versatility. This makes it valuable for various applications in research and industry .
Propiedades
Número CAS |
79493-91-7 |
|---|---|
Fórmula molecular |
C7H10O5 |
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
carbonic acid;prop-2-yn-1-ol |
InChI |
InChI=1S/2C3H4O.CH2O3/c2*1-2-3-4;2-1(3)4/h2*1,4H,3H2;(H2,2,3,4) |
Clave InChI |
PIDISQVJJCBEAX-UHFFFAOYSA-N |
SMILES canónico |
C#CCO.C#CCO.C(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


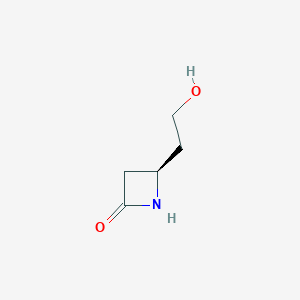
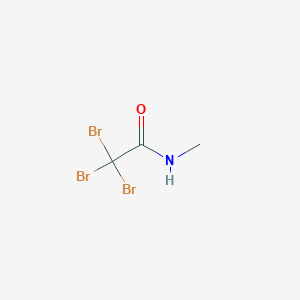
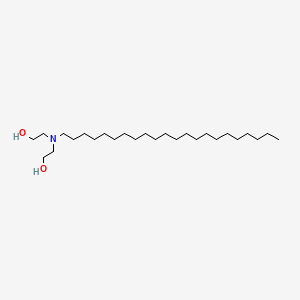
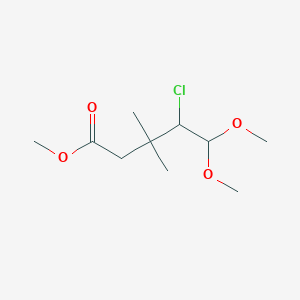
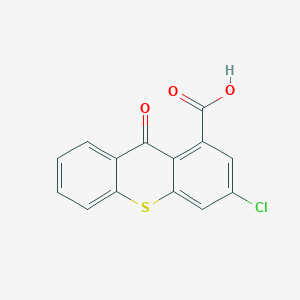
![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate](/img/structure/B14425556.png)
